molecular formula C12H14O3 B079651 6,7-Dimethoxy-1-tetralone CAS No. 13575-75-2

6,7-Dimethoxy-1-tetralone

Cat. No. B079651
M. Wt: 206.24 g/mol
InChI Key: YNNJHKOXXBIJKK-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

To a solution of 5.01 g (24.3 mmol) of 6,7-dimethoxy-1-tetralone (Aldrich Chemical Co.) in 100 mL of ethanol was added 0.932 g (24.6 mmol) of NaBH4, and the mixture was stirred for 14 hours at room temperature. Most of the solvent was removed by evaporation, and to the residue was added 150 mL of methylene chloride and 50 mL of water. The aqueous layer was separated and reextracted with methylene chloride, then the organic extracts were combined and washed with brine, dried over MgSO4, and concentrated to leave an orange oily residue. The crude intermediate product was dissolved in 100 mL of refluxing toluene, to which was added 48 mg of p-toluenesulfonic acid, and the solution was heated at reflux for 30 min. The reaction was cooled to room temperature and 50 mL of water was added. The aqueous layer was extracted with ethyl acetate, and the organic extracts were combined, washed with brine, dried over MgSO4, and concentrated to leave an orange oil. This was dissolved in methylene chloride, which was washed with saturated sodium bicarbonate solution, water, dried and concentrated to afford 4.34 g of the title product (94% yield). NMR (CDCl3) δ:6.67 (s, 1H), 6.60 (s, 1H), 6.38 (d, 1H, J=10 Hz), 5.94(dt, 1H, J=4 Hz, J=10 Hz), 3.88 (s, 3H), 3.86 (s, 3H), 2.73 (t, 2H, J=8 Hz), 2.32-2.24 (m, 2H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
0.932 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
48 mg
Type
catalyst
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=O)[CH2:8][CH2:7][CH2:6]2.[BH4-].[Na+].O>C(O)C.C1(C)C=CC=CC=1.C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:14][O:13][C:12]1[CH:11]=[C:10]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH2:6][CH2:7][CH:8]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1OC)=O
Name
Quantity
0.932 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
48 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
to the residue was added 150 mL of methylene chloride and 50 mL of water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an orange oily residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an orange oil
WASH
Type
WASH
Details
which was washed with saturated sodium bicarbonate solution, water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC=1C=C2C=CCCC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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